Chiauranib
CAS No.:
Cat. No.: VC20735217
Molecular Formula: C30H30Cl2F2N2O8S
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H30Cl2F2N2O8S |
---|---|
Appearance | white solid powder |
Introduction
Chemical Structure and Properties
Chiauranib possesses a complex molecular structure that underlies its multi-target inhibitory capabilities. The compound's chemical properties include:
Property | Value |
---|---|
Chemical Formula | C27H21N3O3 |
Average Molecular Weight | 435.483 g/mol |
Monoisotopic Weight | 435.158291548 |
The structural features of Chiauranib include multiple aromatic rings and heterocycles that facilitate binding to various kinase targets . This complex three-dimensional conformation allows the molecule to effectively interact with its target proteins, enabling its multi-pathway inhibition capabilities.
Mechanism of Action
The therapeutic efficacy of Chiauranib derives from its unique ability to simultaneously inhibit three critical pathways involved in tumorigenesis:
Multi-Kinase Inhibition Profile
Chiauranib selectively targets:
-
Angiogenesis-related kinases: VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit
-
Mitosis-related kinase: Aurora B
This inhibition occurs with high potency, with IC50 values in the single-digit nanomolar range . Importantly, Chiauranib demonstrates remarkable selectivity, showing little activity against off-target non-receptor kinases, proteins, G-protein coupled receptors (GPCRs), and ion channels . This selective profile suggests a potentially favorable safety profile in clinical settings.
Cellular Effects
At the cellular level, Chiauranib exerts multiple effects:
-
Inhibits rapid proliferation of tumor cells by targeting DNA replication
-
Enhances antitumor immunity
Recent research has also revealed that Chiauranib induces intracellular reactive oxygen species (ROS) levels via activation of the p53 signaling pathway, particularly in KRAS wild-type colorectal cancer cells . This finding suggests genetic context may influence response to treatment with this compound.
Pharmacokinetics
Chiauranib demonstrates favorable pharmacokinetic properties that support its clinical application. Phase I studies have characterized its pharmacokinetic profile:
Single and Multiple Dose Studies
The compound exhibits:
-
Rapid absorption following oral administration
-
Slow elimination from the body
Parameter | Single Dose | Multiple Dose |
---|---|---|
Absorption | Rapid | Rapid |
Elimination | Slow | Slow |
Steady State | N/A | Reached within 8 days |
Accumulation | N/A | Approximately 2-fold vs. single dose |
In multiple dose studies, the accumulative exposure of Chiauranib reached steady state within 8 days and was approximately increased by twofold compared to single dose studies . These characteristics support the once-daily dosing regimen employed in clinical trials.
Clinical Development
Chiauranib has progressed through several phases of clinical development, with promising results at each stage.
Phase I Studies
A phase I dose-escalation study employed a 3+3 design to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary antitumor activity in patients with refractory advanced solid tumors and lymphoma .
Dose Level | Number of Patients | DLT Occurrence |
---|---|---|
10 mg daily | 2 | None |
20 mg daily | 6 | None |
35 mg daily | 3 | None |
50 mg daily | 3 | None |
65 mg daily | 4 | 2 patients (grade 3 hypertension) |
Dose-limiting toxicity (DLT) in the form of grade 3 hypertension occurred in two patients at the 65 mg/day dose level, establishing the maximum tolerated dose (MTD) at 50 mg/day .
While no complete or partial responses were observed during this initial study, 12 patients (66.7%) achieved stable disease, suggesting potential antitumor activity .
Phase Ib/II Studies
Building on Phase I results, multiple Phase Ib/II studies have been initiated:
-
A Phase Ib/II trial (CAR105) enrolled 42 subjects for safety analysis and 41 subjects for efficacy analysis as of October 2020
-
In April 2021, Chipscreen Biosciences received FDA clearance to proceed with a Phase 1b/2 clinical trial of Chiauranib in the United States, focusing on 24-36 patients with SCLC
These intermediate-phase studies aim to further characterize safety, tolerability, and efficacy in specific cancer populations.
Phase III Studies
Chiauranib has advanced to Phase III clinical trials in China for specific indications . A notable Phase III study is investigating the efficacy and safety of Chiauranib capsules in patients with relapsed or refractory small cell lung cancer . This progression to late-stage clinical development reflects confidence in the compound's therapeutic potential.
Therapeutic Applications
Chiauranib has demonstrated potential efficacy across multiple cancer types:
Cancer Types Under Investigation
Cancer Type | Development Status | Key Findings |
---|---|---|
Small Cell Lung Cancer (SCLC) | Phase III; Breakthrough Therapy designation in China | Currently under investigation |
Ovarian Cancer | Breakthrough Therapy designation in China | Currently under investigation |
Colorectal Cancer | Preclinical/early clinical | Selective inhibition of KRAS wild-type (IC50: 8.843 μM in SW48 cells; 9.165 μM in CaCO2 cells) |
Liver Cancer | Early clinical | Currently under investigation |
Breast Cancer | Early clinical | Currently under investigation |
Non-Hodgkin's Lymphoma | Clinical trial NCT03974243 (in combination with Chidamide) | Currently under investigation |
Research findings particularly highlight Chiauranib's selective inhibition of colorectal cancer with KRAS wild-type status, suggesting potential for precision medicine approaches based on genetic profiling .
Adverse Event | Incidence (% of patients) | Severity |
---|---|---|
Fatigue | 61.1% | Primarily grade 1-2 |
Proteinuria | 44.4% | Primarily grade 1-2 |
Hematuria | 38.9% | Primarily grade 1-2 |
Hypothyroidism | 38.9% | Primarily grade 1-2 |
Hypertriglyceridemia | 33.3% | Primarily grade 1-2 |
Hypertension | 33.3% | Primarily grade 1-2, some grade 3 |
Grade 3 adverse events were limited to hypertension (in two patients), neutropenia (in two patients), and hyperglycemia (in one patient) . No treatment-related adverse events exceeding grade 3 were observed, and no treatment-related deaths occurred during clinical studies .
Dose-Limiting Toxicities
The primary dose-limiting toxicity identified was grade 3 hypertension, which occurred at the 65 mg/day dose level . This finding established 50 mg/day as the recommended phase II dose.
Future Directions
Chiauranib's development continues to evolve with several promising research avenues:
Combination Therapies
Ongoing investigations include combination approaches, such as Chiauranib with Chidamide for relapsed/refractory non-Hodgkin's lymphoma (clinical trial NCT03974243) . These combination strategies may enhance efficacy through synergistic mechanisms.
Biomarker Development
The observed selectivity for KRAS wild-type colorectal cancer suggests potential for biomarker-guided treatment approaches . Further research into predictive biomarkers could help identify patients most likely to benefit from Chiauranib therapy.
Expanded Indications
Beyond current cancer types under investigation, Chiauranib's multi-target mechanism suggests potential applications in additional malignancies where angiogenesis, mitosis dysregulation, or inflammatory microenvironments play significant roles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume